(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a benzyloxybenzylidene group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the fluorophenyl group in (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications .
Properties
Molecular Formula |
C23H16FNO3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c24-19-12-10-17(11-13-19)22-25-20(23(26)28-22)14-18-8-4-5-9-21(18)27-15-16-6-2-1-3-7-16/h1-14H,15H2/b20-14- |
InChI Key |
DAUVHKSGLHHIPJ-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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